molecular formula C11H12O2 B2377117 2-(3-Cyclopropylphenyl)acetic acid CAS No. 1540440-87-6

2-(3-Cyclopropylphenyl)acetic acid

Cat. No. B2377117
CAS RN: 1540440-87-6
M. Wt: 176.215
InChI Key: QOBBIGITZNWWSZ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylphenyl)acetic acid is a chemical compound primarily used for research purposes. It has a molecular weight of 176.22 .


Molecular Structure Analysis

The molecular formula of 2-(3-Cyclopropylphenyl)acetic acid is C11H12O2 . The InChI code for the compound is 1S/C11H12O2/c12-11(13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,12,13) .


Physical And Chemical Properties Analysis

2-(3-Cyclopropylphenyl)acetic acid is a powder that is stored at room temperature . It has a melting point of 75-80 degrees Celsius .

Scientific Research Applications

Dual Inhibition of Enzymes

2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) is a compound closely related to 2-(3-Cyclopropylphenyl)acetic acid. It acts as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibits a range of activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects in animal experiments, without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).

Antimicrobial Activity

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, a compound structurally similar to 2-(3-Cyclopropylphenyl)acetic acid, demonstrated significant antimicrobial activities against various microbial strains in vitro (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Complexing Properties in Medicine

Cyclen and cyclam derivatives containing acetic acid pendant arms, similar to 2-(3-Cyclopropylphenyl)acetic acid, are used for complexing with copper and lanthanides, which is relevant in medical applications. The stability constants for these complexes are influenced by the basicity of amine groups and the macrocyclic effect (Lukeš, Kotek, Vojtisek, & Hermann, 2001).

Catalyst for Hydrophenylation

PdCl2(PPh3)2, in an aqueous solution of acetic acid, catalyzes the hydrophenylation of alkynes with sodium tetraphenylborate under mild conditions, producing phenyl alkenes. This reaction is related to the use of acetic acid derivatives in catalytic processes (Zeng & Hua, 2008).

Xanthine Oxidase Inhibition

Amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to create compounds that showed selective xanthine oxidase inhibitory activities. These activities were significantly effective, especially in zinc complexes, compared to other metal complexes (Ikram et al., 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-cyclopropylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBBIGITZNWWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropylphenyl)acetic acid

CAS RN

1540440-87-6
Record name 2-(3-cyclopropylphenyl)acetic acid
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